Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate
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Overview
Description
Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate is an organic compound belonging to the benzoate family It is characterized by the presence of chloro, fluoro, and ethoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-3-fluoro-4-ethoxybenzoate typically involves the esterification of 2-chloro-3-fluoro-4-ethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of ethyl 2-chloro-3-fluoro-4-ethoxybenzyl alcohol.
Oxidation: Formation of 2-chloro-3-fluoro-4-ethoxybenzoic acid.
Scientific Research Applications
Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-3-fluoro-4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The ethoxy group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 2-chloro-3-fluoro-4-ethoxybenzoate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-ethoxybenzoate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.
Ethyl 4-chloro-2-fluorobenzoate: Differs in the position of the chloro and fluoro substituents, leading to different chemical and biological properties.
Methyl 2,4-dichloro-5-fluorobenzoate: Contains additional chloro substituents, which can influence its reactivity and applications.
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClFO3 |
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Molecular Weight |
246.66 g/mol |
IUPAC Name |
ethyl 2-chloro-4-ethoxy-3-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO3/c1-3-15-8-6-5-7(9(12)10(8)13)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
AZMVILKBHIRCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)OCC)Cl)F |
Origin of Product |
United States |
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